molecular formula C18H15ClF3N3O4 B391657 4-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide

4-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide

Cat. No.: B391657
M. Wt: 429.8g/mol
InChI Key: NKAXCXTXEXEEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholino group, a trifluoromethyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide typically involves multiple steps, including the introduction of the morpholino group, the trifluoromethyl group, and the nitrobenzamide moiety. One common synthetic route involves the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Morpholino Group Introduction: The attachment of the morpholino group to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Further oxidized nitro compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholino and trifluoromethyl groups can influence the compound’s binding affinity to proteins and enzymes. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N~1~-[2-morpholino-5-(trifluoromethyl)phenyl]-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    4-chloro-N~1~-[2-morpholino-5-(trifluoromethyl)phenyl]-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

4-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C18H15ClF3N3O4

Molecular Weight

429.8g/mol

IUPAC Name

4-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C18H15ClF3N3O4/c19-13-3-1-11(9-16(13)25(27)28)17(26)23-14-10-12(18(20,21)22)2-4-15(14)24-5-7-29-8-6-24/h1-4,9-10H,5-8H2,(H,23,26)

InChI Key

NKAXCXTXEXEEBN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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